Phenol-Directed C–H Activation for Dibenzopyranone Synthesis
2-(4-Methylphenyl)phenol serves as a critical substrate for palladium-catalyzed, phenol-directed C-H activation/carbonylation to yield dibenzopyranones. This reactivity is directly enabled by the ortho-hydroxyl group acting as a directing group. The reaction proceeds with Pd(OAc)₂ as a catalyst and Cu(OAc)₂ as an oxidant under a CO atmosphere to form the desired product .
| Evidence Dimension | Reactivity in Directed C-H Activation/Carbonylation |
|---|---|
| Target Compound Data | Successful formation of dibenzopyranone product. |
| Comparator Or Baseline | 4-Methylbiphenyl (CAS 643-58-3): Lacks the ortho-hydroxyl directing group. |
| Quantified Difference | Reaction does not proceed; no product formation. |
| Conditions | Pd(OAc)₂, Cu(OAc)₂, CO atmosphere, as reported in Angew. Chem. Int. Ed. 2013 . |
Why This Matters
For synthetic chemists, this selectivity dictates route feasibility; procuring the non-phenolic analog would result in a failed reaction and wasted resources.
